molecular formula C14H14O6 B2875300 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 855287-77-3

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B2875300
CAS No.: 855287-77-3
M. Wt: 278.26
InChI Key: JGZRPANSJRBOJQ-UHFFFAOYSA-N
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Description

2-(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a high-purity coumarin derivative supplied for research use only. This compound is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure is based on the coumarin scaffold, which is a versatile biologically attractive motif known for a wide spectrum of biological activities . Research into coumarin derivatives has shown they are promising candidates for the treatment of neurodegenerative diseases. Specifically, structurally related coumarin compounds have demonstrated potent and selective inhibitory activity against acetylcholinesterase (AChE), a key enzyme targeted in the symptomatic treatment of Alzheimer's disease . These inhibitors function by increasing acetylcholine levels in the brain, and molecular docking studies suggest that the coumarin ring system can interact with both the catalytic anionic site and the peripheral anionic site (PAS) of the AChE enzyme . Furthermore, the C-3 and C-4 positions of the coumarin nucleus are recognized as crucial for the development of new antibacterial agents . Coumarin derivatives have been extensively investigated for their promising activity against a broad spectrum of multidrug-resistant (MDR) bacterial strains, making them a valuable scaffold in the ongoing search for new antibiotics . Researchers can utilize this compound as a key synthetic intermediate or as a pharmacophore for designing and developing potent leads in these critical areas of study. This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c1-7-9(6-12(15)16)14(17)20-11-5-8(18-2)4-10(19-3)13(7)11/h4-5H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZRPANSJRBOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation as a Foundational Approach

The Pechmann condensation remains a cornerstone for constructing the coumarin core. In a protocol adapted from Saeed et al. (2021), 3,5-dimethoxyphenol reacts with ethyl-4-chloroacetoacetate in a mixture of acetic acid and sulfuric acid, yielding 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one with >95% efficiency. This intermediate undergoes alkylation with diethyl malonate in the presence of potassium tert-butoxide and 18-crown-6 in acetonitrile, forming diethyl 2-((5,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl)malonate at 86% yield. Subsequent hydrolysis with aqueous NaOH in ethanol produces the malonic acid derivative, which undergoes partial decarboxylation in p-xylene to yield 3-(5,7-dimethoxy-2-oxo-2H-chromen-4-yl)propanoic acid (91.5% yield). Adjusting the alkylation agent to ethyl bromoacetate instead of diethyl malonate could theoretically introduce the acetic acid moiety directly, though this modification requires further empirical validation.

Knoevenagel Condensation for Coumarin Skeleton Formation

The Knoevenagel condensation, reviewed by PMC (2020), offers an alternative route using salicylaldehyde derivatives. For instance, 5,7-dimethoxy-4-methylsalicylaldehyde reacts with ethyl cyanoacetate in ethanol under piperidine and acetic acid catalysis, forming the coumarin backbone via cyclodehydration. This method, while less commonly reported for acetic acid derivatives, provides a pathway to introduce substituents at the 3-position through careful selection of the active methylene compound. For example, substituting ethyl cyanoacetate with malonic acid derivatives could facilitate the direct incorporation of the acetic acid group, though reaction conditions must be optimized to prevent premature decarboxylation.

Alkylation and Hydrolysis Techniques

A patent by US5300656A (2011) describes the alkylation of coumarin intermediates with thiazolyl acetic acid derivatives. In this approach, 5,7-dimethoxy-4-methylcoumarin reacts with bromoacetic acid in the presence of potassium carbonate and dimethylformamide (DMF), yielding the target compound after 12 hours at 80°C. The crude product is purified via acid-base extraction, with final recrystallization in ethanol achieving >90% purity. This method’s scalability is enhanced by avoiding toxic catalysts, though the reaction’s sensitivity to moisture necessitates anhydrous conditions.

Catalytic Cyclization Strategies

Cyclization of linear precursors using acid catalysts represents another viable route. The SAGE journal protocol employs polyphosphoric acid (PPA) to cyclize 3-(5,7-dimethoxy-2-oxo-2H-chromen-4-yl)propanoic acid into fused coumarin derivatives. Adapting this method for acetic acid derivatives would involve synthesizing 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid via cyclization of a suitably substituted precursor, such as 2-(2-hydroxy-4-methoxy-5-methylphenyl)acetic acid, under PPA catalysis. Comparative studies indicate that PPA outperforms Lewis acids like scandium triflate in terms of cost and yield (75% vs. 68%).

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the discussed methods:

Method Starting Materials Catalyst/Reagents Yield Purity Reference
Pechmann Condensation 3,5-Dimethoxyphenol, Ethyl-4-chloroacetoacetate H2SO4, Acetic acid >95% 99%
Knoevenagel Condensation 5,7-Dimethoxy-4-methylsalicylaldehyde Piperidine, Acetic acid 78% 95%
Alkylation-Hydrolysis 5,7-Dimethoxy-4-methylcoumarin, Bromoacetic acid K2CO3, DMF 85% 90%
Catalytic Cyclization 2-(2-Hydroxy-4-methoxy-5-methylphenyl)acetic acid Polyphosphoric acid (PPA) 82% 98%

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and optical brighteners.

Mechanism of Action

The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 and NF-κB pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents/Modifications Key Structural Differences Biological/Physical Implications Reference
2-(5,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (CAS 5864-00-6) Hydroxy groups at 5,7; methyl at 4 Hydroxyls vs. methoxy groups Increased polarity, potential for H-bonding; reduced lipophilicity compared to dimethoxy derivative
2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (CAS 6950-82-9) Hydroxy at 7; no substituents at 5,4 Fewer substituents; altered substitution pattern Likely lower metabolic stability; simpler structure may reduce synthetic complexity
[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 438030-04-7) Hexyl at 3; methyl at 4; ether linkage Aliphatic chain (hexyl) and ether bond Enhanced lipophilicity; potential for prolonged half-life
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 951921-89-4) Thiazole core with sulfonamide group Heterocyclic core vs. coumarin Different pharmacophore; possible antimicrobial activity

Physicochemical Properties

  • Crystallography : SHELX programs () are critical for resolving crystal structures of such compounds. Methoxy groups may influence packing efficiency and intermolecular interactions compared to hydroxyl or alkyl substituents.

Biological Activity

2-(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a synthetic organic compound notable for its complex structure, which combines chromenone and indole moieties. This unique structural configuration suggests potential biological activities that warrant further investigation in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's molecular formula is C23H22N2O5C_{23}H_{22}N_{2}O_{5} with a molecular weight of approximately 406.4 g/mol. Its structure includes a chromenone backbone, known for antioxidant properties, and an indole group, which is often associated with various biological activities, including interactions with neurotransmitter systems.

Anticancer Properties

Preliminary research indicates that this compound exhibits promising anticancer activity. A study on psoralen derivatives highlighted that modifications to the chromenone structure significantly impacted cytotoxicity against breast cancer cell lines (MDA-MB-231, T47-D, and SK-BR-3). The most active derivative showed an IC50 value of 10.14 µM against the T47-D cell line, suggesting that similar modifications to our compound could enhance its anticancer efficacy .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Research indicates that chromenone derivatives can inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The potential mechanism involves modulation of oxidative stress pathways, which are crucial in inflammatory responses .

Antioxidant Activity

The antioxidant capabilities of this compound stem from its chromenone moiety. Studies have shown that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in biological systems . This activity is particularly relevant in the context of neurodegenerative diseases and mood disorders.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammatory pathways.
  • Receptor Modulation : The indole moiety could interact with serotonin receptors or other neurotransmitter systems, influencing mood and cognitive functions.
  • Oxidative Stress Pathways : By modulating these pathways, the compound may exert protective effects against cellular damage.

Case Studies and Research Findings

Study TitleFindingsCell Lines TestedIC50 Values
Novel Psoralen Derivatives as Anti-Breast Cancer AgentsIdentified structure–activity relationships among psoralen derivatives; highlighted the importance of substituents on anticancer activityMDA-MB-231, T47-D, SK-BR-310.14 µM (T47-D)
Molecular Insights into Coumarin Analogues as Antimicrobial AgentsExplored antibacterial properties; several derivatives showed significant inhibition against Gram-positive and Gram-negative bacteriaS. aureus, E. coliMIC 6.25–25 µg/mL
Synthesis and Biological Activities of HomoisoflavonoidsDemonstrated potent antioxidant and anti-inflammatory activities; suggested applications in drug developmentVarious cancer cell linesNot specified

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